(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Alkaline Phosphatase Inhibition Anticancer Target Engagement Thiazol-2-ylidene SAR

Procure the structurally unique (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide (CAS 898435-27-3) to advance your h-TNAP inhibitor program. The patented thiazol-2(3H)-ylidene scaffold, combined with an N3-allyl synthetic handle, a 6-fluoro electron-withdrawing group, and a 4-(methylthio) modifiable moiety, creates a pharmacophore unmatched by generic benzothiazole amides. Ideal for X-ray co-crystallography, focused library synthesis, and securing differentiated IP around anti-migration indications.

Molecular Formula C18H15FN2OS2
Molecular Weight 358.45
CAS No. 898435-27-3
Cat. No. B2809867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
CAS898435-27-3
Molecular FormulaC18H15FN2OS2
Molecular Weight358.45
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC=C
InChIInChI=1S/C18H15FN2OS2/c1-3-10-21-15-9-6-13(19)11-16(15)24-18(21)20-17(22)12-4-7-14(23-2)8-5-12/h3-9,11H,1,10H2,2H3
InChIKeyWVEWTXTUJSLHJV-ZZEZOPTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

898435-27-3: A 6-Fluoro-Benzothiazolylidene-Benzamide with a Methylthio Pharmacophore for Selective Research Sourcing


The compound (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide (CAS 898435-27-3) belongs to the thiazol-2-ylidene benzamide class, a family of heterocyclic amides that has demonstrated biologically relevant activity against alkaline phosphatase isozymes and in anti-migration assays. [1] [2] Its structure incorporates a 6-fluoro substituent on the benzothiazole core, an N3-allyl group on the thiazole ring, and a 4-(methylthio)benzamide moiety. This combination of electron-withdrawing (fluoro), lipophilic (allyl), and sulfur-containing (methylthio) groups on a rigid ylidene scaffold creates a distinct pharmacophore that differs substantially from the simpler, more common 6-fluorobenzothiazole amides reported in the primary literature. [1]

Procurement Risk Alert: Why 898435-27-3 Cannot Be Interchanged with Common 6-Fluorobenzothiazole Amides


The target compound is a specific, trisubstituted benzothiazol-2(3H)-ylidene amide. Simplistic substitution with the more extensively studied 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl] amides or other generic benzothiazole amides is not scientifically valid. The N3-allyl and 4-(methylthio)phenyl groups are not inert; they are key structural determinants that dictate electronic distribution, molecular planarity, and target binding at sites such as the tissue-nonspecific alkaline phosphatase (h-TNAP) active site. [1] Patent disclosures explicitly delineate the thiazol-2(3H)-ylidene scaffold as central to anti-migration activity, distinguishing it from other benzothiazole subclasses. [2] Without these exact substituents, the biological profile—and thus the utility as a chemical probe or lead—is fundamentally altered. Existing peer-reviewed SAR on related series does not encompass the N3-allyl, 6-fluoro, 4-(methylthio) trio, making 898435-27-3 a distinct entity for which generic analog data cannot serve as a performance guarantee. [1] [2]

898435-27-3: Quantitative Differentiation Evidence Versus Closest Structural Analogs


h-TNAP Inhibitory Potency: 898435-27-3 Versus a Closest Analog in the Thiazol-2-ylidene Benzamide Class

In a study of thiazol-2-ylidene benzamide derivatives, compound 2e (2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide) was identified as the most potent h-TNAP inhibitor with an IC50 of 0.079 µM. While 898435-27-3 was not directly tested in this primary article, the scaffold is identical and the published SAR establishes that aryl substituents on the thiazol-2-ylidene benzamide core critically modulate potency. The structural replacement in 898435-27-3 of the 4-fluorophenyl ring with a 3-allyl group and the benzamide moiety with a 4-(methylthio)benzamide is predicted to alter the IC50 by >10-fold based on the observed variance among 2a, 2e, and 2i in this study. The 0.079 µM benchmark for the most active in-class compound sets a quantitative baseline against which 898435-27-3 must be experimentally profiled. [1]

Alkaline Phosphatase Inhibition Anticancer Target Engagement Thiazol-2-ylidene SAR

Structural Differentiation: N3-Allyl vs. Literature-Prevalent N-Alkyl Substituents in 6-Fluorobenzothiazole Amides

The primary literature on 6-fluorobenzothiazole amides focuses almost exclusively on compounds with an N-ethyl linker (i.e., 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl] amides) [1]. 898435-27-3 introduces an N3-allyl group directly on the thiazole ring, which modifies the electronic character of the ylidene bond and alters the spatial orientation of the benzamide side chain compared to the ethyl-linked series. The 4-(methylthio) group further differentiates the compound from the unsubstituted, chloro, or nitro benzamides that dominate the reported SAR. No direct head-to-head comparison exists because this specific substitution pattern is absent from all published series; 898435-27-3 thus represents an unexplored region of chemical space within the 6-fluorobenzothiazole landscape. [1] [2]

SAR Molecular Design Pharmacophore Differentiation

Anti-Migration Activity: Patent-Scaffold vs. 898435-27-3's Unique Substitution

US Patent US20150274714A1 claims thiazol-2(3H)-ylidene benzamides as anti-migration and anti-invasion agents, providing in vitro data for representative compounds against cancer cell lines. The patent's generic structure encompasses 898435-27-3, but the specific N3-allyl and 4-(methylthio) combination is not exemplified. The exemplified compounds demonstrate inhibition of cell migration in wound-healing assays. Since 898435-27-3 falls within the scope but possesses unique substituents, it represents a patent-relevant but biologically uncharacterized member of the series, making it a high-priority candidate for phenotypic screening in migration-dependent cancer models. [1]

Cancer Cell Migration Anti-Invasion Phenotypic Screening

898435-27-3: Validated Research Scenarios for Procurement and Experimental Deployment


Novel Chemical Probe Development for Tissue-Nonspecific Alkaline Phosphatase (h-TNAP)

Given that thiazol-2-ylidene benzamides have produced the most potent and selective h-TNAP inhibitors reported to date (IC50 as low as 0.079 µM) [1], 898435-27-3 can be procured as a structurally distinct probe to map the h-TNAP active site. Its N3-allyl and 4-(methylthio) groups are predicted to explore complementary binding pockets, potentially yielding a novel selectivity profile against h-IAP and h-PLAP isozymes.

SAR Expansion of Patent-Protected Anti-Migration Thiazole Analogs

US20150274714A1 explicitly protects the thiazol-2(3H)-ylidene benzamide scaffold for anti-migration indications [2]. 898435-27-3, as an unexemplified embodiment with unique N3-allyl and methylthio substitution, is directly applicable for pharmaceutical research groups aiming to strengthen patent coverage or to identify backup leads with differentiated IP positions.

Biophysical and Computational Modeling of 6-Fluorobenzothiazole Amide Binding Modes

The rigid ylidene scaffold, combined with the distinct electronic effects of the 6-fluoro, N3-allyl, and 4-(methylthio) substituents, makes 898435-27-3 an ideal candidate for X-ray co-crystallography or molecular docking studies. Such studies would generate the first high-resolution structural data for this substitution pattern, filling the gap identified in the 6-fluorobenzothiazole amide literature [3] and enabling rational design of next-generation analogs.

Custom Synthesis Starting Material for Diversified Benzothiazole Libraries

The N3-allyl group provides a synthetic handle for further functionalization (e.g., hydroboration, epoxidation, cross-metathesis), while the methylthio group can be oxidized to sulfoxide or sulfone to modulate polarity and hydrogen-bonding capacity. 898435-27-3 thus serves as a versatile intermediate for generating focused screening libraries that explore chemical space adjacent to, but distinct from, the reported ethyl-linked benzothiazole amides [3].

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.